

# Development of Pegnivacogin Halted Due to Severe Allergic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Pegnivacogin |           |
| Cat. No.:            | B10786901    | Get Quote |

Basking Ridge, NJ - The clinical development of **pegnivacogin**, a novel anticoagulant, was permanently discontinued following the early termination of the Phase 3 REGULATE-PCI clinical trial. The decision was prompted by an unacceptably high rate of severe allergic reactions observed in patients receiving the drug.[1][2][3]

**Pegnivacogin**, an RNA aptamer that inhibits Factor IXa, was being developed as part of the REG1 anticoagulation system, which also included its complementary reversal agent, anivamersen.[4][5][6] The system was designed to offer a controllable and reversible anticoagulant effect for patients undergoing percutaneous coronary intervention (PCI).[5][7]

The pivotal REGULATE-PCI trial, a large-scale, randomized, open-label study, was designed to demonstrate the superiority of the REG1 system over bivalirudin in patients undergoing PCI.[1] [7][8] However, the trial was terminated prematurely after enrolling approximately 3,232 of the planned 13,200 patients due to the concerning safety signal of severe allergic reactions.[1][2] [9]

# Technical Support Center: Pegnivacogin Development Program

This technical support center provides detailed information for researchers, scientists, and drug development professionals regarding the discontinuation of the **pegnivacogin** development program.



### **Frequently Asked Questions (FAQs)**

Q1: What was the primary reason for the discontinuation of pegnivacogin's development?

A1: The primary reason for halting the development of **pegnivacogin** was the occurrence of severe allergic reactions in patients participating in the Phase 3 REGULATE-PCI trial.[1][2][3] A data and safety monitoring board observed a frequency and severity of these events that led to the recommendation to permanently stop patient enrollment.[3]

Q2: Were there any earlier indications of potential allergic reactions?

A2: Yes, the Phase 2b RADAR trial had previously reported allergic-like reactions in a small number of patients shortly after the administration of **pegnivacogin**.[4][5] While the overall results of the RADAR trial were initially seen as positive, these early safety signals were a precursor to the more significant findings in the Phase 3 trial.[5]

Q3: How did the efficacy of the REG1 system compare to the standard of care in the REGULATE-PCI trial before its termination?

A3: Due to the early termination of the REGULATE-PCI trial, the statistical power to definitively assess the primary efficacy endpoint was limited.[1] The available data showed no significant difference in the composite primary endpoint (all-cause death, myocardial infarction, stroke, and unplanned target lesion revascularization) between the REG1 group and the bivalirudin group.[1][9]

Q4: What was the mechanism of action for the REG1 anticoagulation system?

A4: The REG1 system was a two-component anticoagulation system. It consisted of:

- Pegnivacogin (RB006): A single-stranded RNA aptamer that specifically binds to and inhibits the activity of Factor IXa, a key component of the intrinsic pathway of the coagulation cascade.[4][10]
- Anivamersen (RB007): A complementary oligonucleotide that acts as a specific reversal agent. Anivamersen binds to **pegnivacogin**, neutralizing its anticoagulant effect and allowing for controlled reversal of anticoagulation.[5][6]



## **Troubleshooting Guide**

Issue: Unexpected severe allergic or anaphylactic reactions observed in preclinical or earlyphase clinical studies with aptamer-based therapeutics.

Potential Cause: The PEGylated nature of the aptamer or other components of the formulation could be a contributing factor to immunogenic responses. Anti-PEG antibodies have been shown to potentially inhibit the activity of PEGylated aptamers.[10]

#### **Troubleshooting Steps:**

- Immunogenicity Assessment: Conduct thorough preclinical and early clinical immunogenicity testing to evaluate the potential for anti-drug antibodies (ADAs), including anti-PEG antibodies.
- Formulation Analysis: Investigate different formulations to minimize the potential for allergic reactions. This could include exploring alternative PEGylation strategies or non-PEGylated aptamers.
- Patient Screening: In clinical trials, consider implementing screening for pre-existing anti-PEG antibodies in the patient population.
- Monitoring: Implement rigorous monitoring for any signs of allergic reactions in early-phase trials, with clear protocols for management.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the REGULATE-PCI and RADAR clinical trials.

Table 1: Incidence of Severe Allergic Reactions in the REGULATE-PCI Trial

| Treatment Group     | Number of Patients | Severe Allergic<br>Reactions | Incidence Rate |
|---------------------|--------------------|------------------------------|----------------|
| REG1 (Pegnivacogin) | 1605               | 10                           | 0.6%           |
| Bivalirudin         | 1601               | 1                            | <0.1%          |



Data sourced from the prematurely terminated REGULATE-PCI trial.[1][9]

Table 2: Primary Efficacy and Safety Outcomes of the REGULATE-PCI Trial

| Outcome                                                  | REG1 (n=1616) | Bivalirudin<br>(n=1616) | Odds Ratio<br>(95% CI) | p-value |
|----------------------------------------------------------|---------------|-------------------------|------------------------|---------|
| Primary Efficacy<br>Endpoint                             |               |                         |                        |         |
| Composite of death, MI, stroke, unplanned TLR (by Day 3) | 108 (6.7%)    | 103 (6.4%)              | 1.05 (0.80-1.39)       | 0.72    |
| Principal Safety<br>Endpoint                             |               |                         |                        |         |
| Major Bleeding                                           | 7 (<1%)       | 2 (<1%)                 | 3.49 (0.73-16.82)      | 0.10    |
| Major or Minor<br>Bleeding                               | 104 (6.4%)    | 65 (4.0%)               | 1.64 (1.19-2.25)       | 0.002   |

MI: Myocardial Infarction, TLR: Target Lesion Revascularization. Data reflects the intention-to-treat population.[1]

Table 3: Bleeding Rates in the RADAR Phase 2b Trial (30-Day Follow-up)

| Treatment Group<br>(Pegnivacogin with<br>Anivamersen Reversal) | Major Modified ACUITY Bleeding Rates | Total Bleeding Rates |
|----------------------------------------------------------------|--------------------------------------|----------------------|
| 25% Reversal                                                   | 18%                                  | 68%                  |
| 50% Reversal                                                   | 12%                                  | 39%                  |
| 75% Reversal                                                   | 9%                                   | 35%                  |
| 100% Reversal                                                  | 7%                                   | 34%                  |
| Heparin (Control)                                              | 11%                                  | 38%                  |



Data from the RADAR Phase 2b trial in patients with Acute Coronary Syndromes undergoing PCI.[11]

### **Experimental Protocols**

**REGULATE-PCI Trial (Phase 3)** 

- Study Design: A randomized, open-label, active-controlled, multicenter, superiority trial.[1]
- Patient Population: Patients undergoing percutaneous coronary intervention (PCI). Exclusion criteria included ST-segment elevation myocardial infarction (STEMI) within 48 hours.[1][2]
- Treatment Arms:
  - REG1 Arm: Patients received a 1 mg/kg bolus of pegnivacogin, aiming for >99% Factor
     IXa inhibition, followed by 80% reversal with anivamersen after the PCI procedure.[1]
  - Bivalirudin Arm (Active Control): Patients received a standard regimen of bivalirudin.
- Primary Efficacy Endpoint: A composite of all-cause death, myocardial infarction, stroke, and unplanned target lesion revascularization by day 3 after randomization.[1][9]
- Principal Safety Endpoint: Major bleeding.[1][9]

RADAR Trial (Phase 2b)

- Study Design: A randomized, partially blinded, active-controlled study.[12]
- Patient Population: Patients with non-ST-elevation acute coronary syndromes (NSTE-ACS) scheduled for early cardiac catheterization.[5][12]
- Treatment Arms:
  - REG1 Arms: Patients were randomized to receive pegnivacogin (1 mg/kg) with varying degrees of reversal using anivamersen (25%, 50%, 75%, or 100%).[11][12]
  - Heparin Arm (Active Control): Patients received unfractionated heparin.[11]



- Primary Endpoint: Total ACUITY bleeding through 30 days.[12]
- Secondary Endpoints: Included major bleeding and a composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia.[5][12]

#### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of the REG1 system.





Click to download full resolution via product page

Caption: Workflow of the REGULATE-PCI clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Effect of the REG1 anticoagulation system versus bivalirudin on outcomes after percutaneous coronary intervention (REGULATE-PCI): a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. Effect of REG1 Anticoagulation System vs. Bivalirudin on Cardiovascular Outcomes Following PCI | Clinical Trial - American College of Cardiology [acc.org]
- 3. Enrollment terminated in anticoagulant trial | MDedge [mdedge.com]
- 4. REG1 Wikipedia [en.wikipedia.org]
- 5. dicardiology.com [dicardiology.com]
- 6. dicardiology.com [dicardiology.com]
- 7. Research Portal [scholarship.miami.edu]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Pegnivacogin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 11. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 12. A Phase 2, randomized, partially blinded, active-controlled study assessing the efficacy and safety of variable anticoagulation reversal using the REG1 system in patients with acute coronary syndromes: results of the RADAR trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Development of Pegnivacogin Halted Due to Severe Allergic Reactions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10786901#reasons-for-discontinuation-of-pegnivacogin-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com